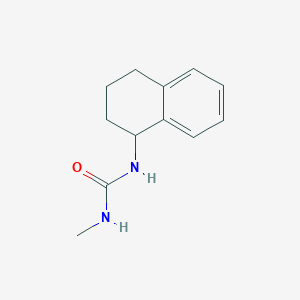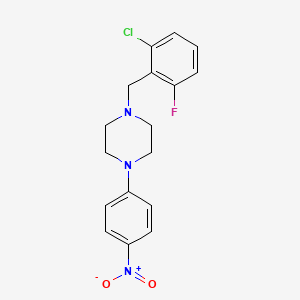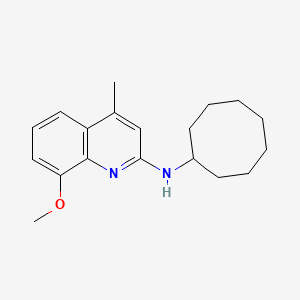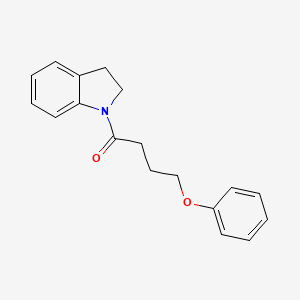![molecular formula C20H20N4O4 B5179428 4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5179428.png)
4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NQDI-1 and is a potent inhibitor of the protein kinase, IKKβ. IKKβ is a key mediator of the NF-κB signaling pathway, which is involved in the regulation of inflammation, immune response, and cell survival. The inhibition of IKKβ by NQDI-1 has been shown to have significant effects on various cellular processes, making it a promising tool for studying these processes in vitro and in vivo.
作用机制
NQDI-1 is a potent inhibitor of IKKβ, which is a key mediator of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. The inhibition of IKKβ by NQDI-1 leads to the suppression of the NF-κB signaling pathway, which has significant effects on various cellular processes.
Biochemical and Physiological Effects:
NQDI-1 has been shown to have significant effects on various cellular processes. It has been shown to suppress the NF-κB signaling pathway, leading to the inhibition of inflammation, immune response, and cell survival. NQDI-1 has also been shown to have anti-tumor effects in various cancer cell lines, making it a promising tool for cancer research. Additionally, NQDI-1 has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One of the major advantages of using NQDI-1 in lab experiments is its high potency and specificity for IKKβ. This allows for the selective inhibition of the NF-κB signaling pathway, without affecting other cellular processes. Additionally, NQDI-1 has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research.
One of the limitations of using NQDI-1 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, the effects of NQDI-1 on cellular processes may vary depending on the cell type and experimental conditions used, which can complicate data interpretation.
未来方向
There are several future directions for the use of NQDI-1 in scientific research. One potential area of research is the development of NQDI-1 analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic effects of NQDI-1 in various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, the effects of NQDI-1 on other cellular processes and signaling pathways should be investigated to gain a more comprehensive understanding of its potential applications in scientific research.
合成方法
The synthesis of NQDI-1 involves the reaction of 4-(1-piperidinyl)benzoyl chloride with 3-nitroquinoxalin-2(1H)-one in the presence of a base. This reaction yields NQDI-1 as a yellow solid with a purity of over 95%.
科学研究应用
NQDI-1 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various cellular processes, including inflammation, cell survival, and immune response. NQDI-1 has been used to study the role of the NF-κB signaling pathway in various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used to investigate the potential therapeutic effects of targeting IKKβ in these diseases.
属性
IUPAC Name |
4-(3-nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19-13-23(16-7-3-2-6-15(16)21-19)20(26)14-8-9-17(18(12-14)24(27)28)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGPZSENLMOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)


![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)

![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)pentanamide](/img/structure/B5179411.png)




